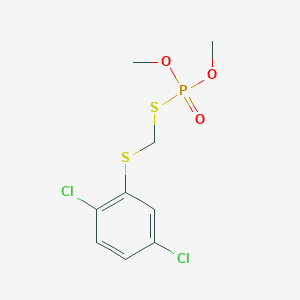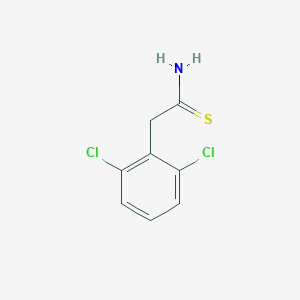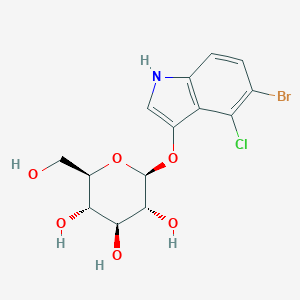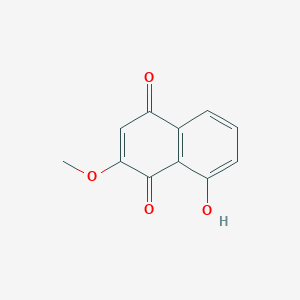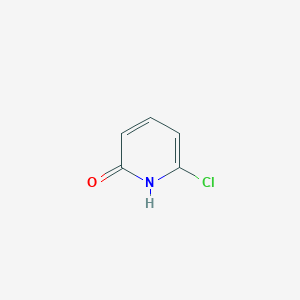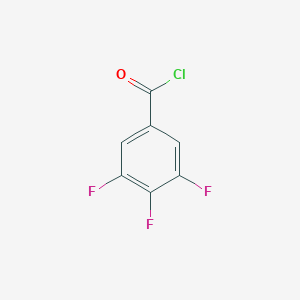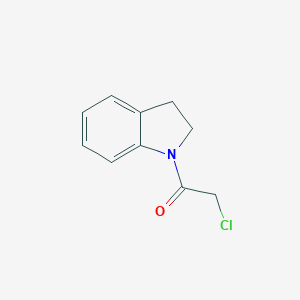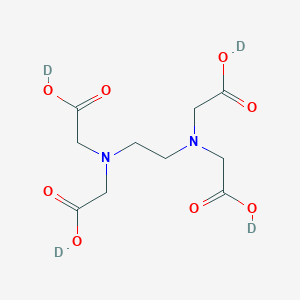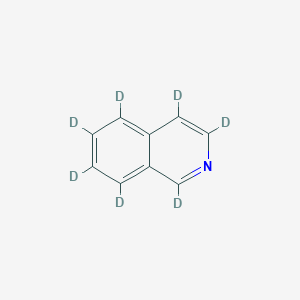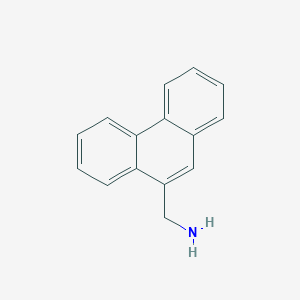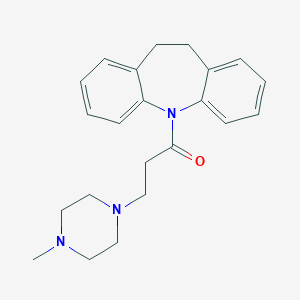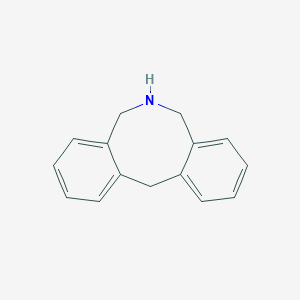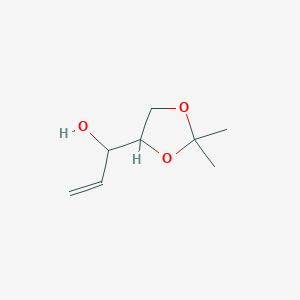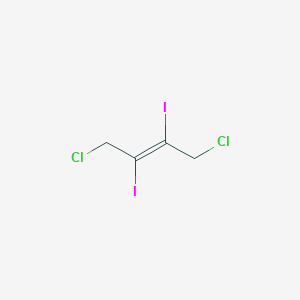
1,4-Dichloro-2,3-diiodo-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2,3-diiodo-2-butene, also known as DCIB, is a chemical compound that has been widely used in scientific research. It is a highly reactive, electrophilic compound that can modify proteins and nucleic acids. DCIB has been used as a tool to study the mechanisms of enzyme-catalyzed reactions, protein-protein interactions, and DNA-protein interactions.
科学的研究の応用
1,4-Dichloro-2,3-diiodo-2-butene has been widely used in scientific research as a tool to study enzyme-catalyzed reactions, protein-protein interactions, and DNA-protein interactions. It has been used to modify specific amino acid residues in proteins, such as histidine, cysteine, and lysine, to study the role of these residues in enzyme catalysis and protein structure. 1,4-Dichloro-2,3-diiodo-2-butene has also been used to crosslink proteins and nucleic acids, to study the interactions between these molecules and their role in biological processes.
作用機序
1,4-Dichloro-2,3-diiodo-2-butene is a highly reactive electrophile that can modify proteins and nucleic acids by forming covalent bonds with specific amino acid residues and nucleotides. The mechanism of action of 1,4-Dichloro-2,3-diiodo-2-butene involves the formation of a reactive intermediate, which can react with nucleophiles, such as amino acids and nucleotides, to form covalent adducts. The formation of these adducts can alter the structure and function of proteins and nucleic acids, leading to changes in biological activity.
生化学的および生理学的効果
1,4-Dichloro-2,3-diiodo-2-butene has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, 1,4-Dichloro-2,3-diiodo-2-butene can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, by modifying specific amino acid residues in the active site. 1,4-Dichloro-2,3-diiodo-2-butene has also been shown to induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. In vivo, 1,4-Dichloro-2,3-diiodo-2-butene has been shown to induce oxidative stress and inflammation in animal models, suggesting that it may have toxic effects at high doses.
実験室実験の利点と制限
1,4-Dichloro-2,3-diiodo-2-butene has a number of advantages as a tool for scientific research. It is a highly reactive electrophile that can modify specific amino acid residues and nucleotides, allowing researchers to study the role of these molecules in biological processes. 1,4-Dichloro-2,3-diiodo-2-butene is also relatively easy to synthesize and handle, making it accessible to a wide range of researchers. However, 1,4-Dichloro-2,3-diiodo-2-butene also has some limitations. It is a highly reactive compound that can modify multiple sites on proteins and nucleic acids, making it difficult to interpret the results of experiments. 1,4-Dichloro-2,3-diiodo-2-butene can also have toxic effects at high doses, which can limit its use in vivo.
将来の方向性
There are a number of future directions for research on 1,4-Dichloro-2,3-diiodo-2-butene. One area of interest is the development of 1,4-Dichloro-2,3-diiodo-2-butene derivatives that are more selective for specific amino acid residues and nucleotides. This could allow researchers to study the role of these molecules in biological processes with greater precision. Another area of interest is the development of 1,4-Dichloro-2,3-diiodo-2-butene-based therapies for cancer and other diseases. 1,4-Dichloro-2,3-diiodo-2-butene has been shown to induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Finally, there is a need for more research on the toxic effects of 1,4-Dichloro-2,3-diiodo-2-butene, particularly at low doses. This could help to inform the safe use of 1,4-Dichloro-2,3-diiodo-2-butene in scientific research and potential therapeutic applications.
合成法
1,4-Dichloro-2,3-diiodo-2-butene can be synthesized by reacting 1,4-dichloro-2-butene with iodine in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride. The reaction proceeds via an electrophilic substitution mechanism, where iodine acts as an oxidizing agent and the Lewis acid catalyst enhances the reactivity of the electrophile. The product is a yellow crystalline solid that is highly reactive and must be handled with care.
特性
CAS番号 |
19095-67-1 |
|---|---|
製品名 |
1,4-Dichloro-2,3-diiodo-2-butene |
分子式 |
C4H4Cl2I2 |
分子量 |
376.79 g/mol |
IUPAC名 |
(E)-1,4-dichloro-2,3-diiodobut-2-ene |
InChI |
InChI=1S/C4H4Cl2I2/c5-1-3(7)4(8)2-6/h1-2H2/b4-3+ |
InChIキー |
PZBBWINMCIRSAZ-ONEGZZNKSA-N |
異性体SMILES |
C(/C(=C(/CCl)\I)/I)Cl |
SMILES |
C(C(=C(CCl)I)I)Cl |
正規SMILES |
C(C(=C(CCl)I)I)Cl |
同義語 |
1,4-Dichloro-2,3-diiodo-2-butene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
